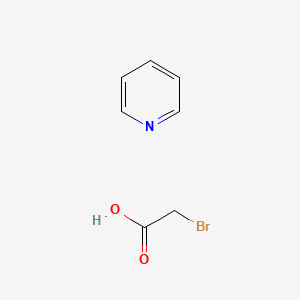
2-Bromoacetic acid;pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoacetic acid;pyridine is a compound formed by the combination of 2-Bromoacetic acid and pyridine. 2-Bromoacetic acid is a colorless solid with the chemical formula BrCH₂CO₂H, known for being a relatively strong alkylating agent . Pyridine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromoacetic acid is typically prepared by the bromination of acetic acid. One common method involves the Hell–Volhard–Zelinsky reaction, where acetic acid is treated with bromine in the presence of a catalyst such as phosphorus tribromide . The reaction conditions usually involve elevated temperatures and pressures to facilitate the bromination process .
Industrial Production Methods
In industrial settings, 2-Bromoacetic acid can be produced by direct bromination of acetic acid at elevated temperatures and pressures, or with dry hydrogen chloride as a catalyst. Another method involves using red phosphorus as a catalyst, which results in the formation of bromoacetyl bromide .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromoacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with 2-Bromoacetic acid include nucleophiles such as amines and thiols. The reactions typically occur under mild to moderate conditions, often in the presence of a base to neutralize the generated acid .
Major Products Formed
The major products formed from reactions involving 2-Bromoacetic acid depend on the nucleophile used. For example, reaction with an amine can produce an amide, while reaction with a thiol can produce a thioether .
Applications De Recherche Scientifique
2-Bromoacetic acid;pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromoacetic acid involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and DNA. This alkylation can lead to the inhibition of enzyme activity or the modification of genetic material . In particular, it has been shown to inhibit pyruvate orthophosphate dikinase, an enzyme involved in photosynthesis in plants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: The parent compound of 2-Bromoacetic acid, lacking the bromine atom.
Fluoroacetic acid: Similar to 2-Bromoacetic acid but with a fluorine atom instead of bromine.
Chloroacetic acid: Contains a chlorine atom instead of bromine.
Iodoacetic acid: Contains an iodine atom instead of bromine.
Uniqueness
2-Bromoacetic acid is unique among these compounds due to its relatively strong alkylating ability, which makes it particularly useful in organic synthesis and bioconjugation applications .
Propriétés
Numéro CAS |
10414-51-4 |
|---|---|
Formule moléculaire |
C7H8BrNO2 |
Poids moléculaire |
218.05 g/mol |
Nom IUPAC |
2-bromoacetic acid;pyridine |
InChI |
InChI=1S/C5H5N.C2H3BrO2/c1-2-4-6-5-3-1;3-1-2(4)5/h1-5H;1H2,(H,4,5) |
Clé InChI |
CLULMMDKGZLJPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.C(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene](/img/structure/B14722979.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B14722985.png)
![1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14722987.png)

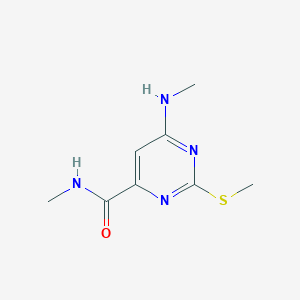
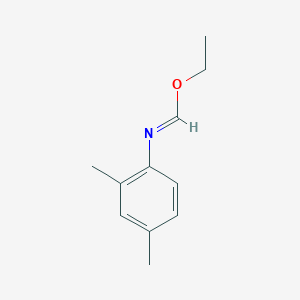
![2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14723009.png)
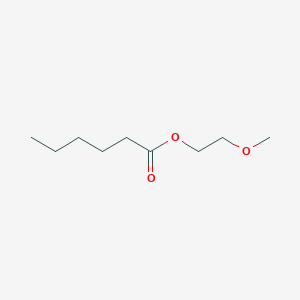
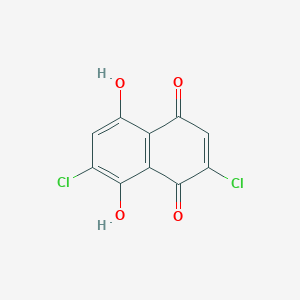
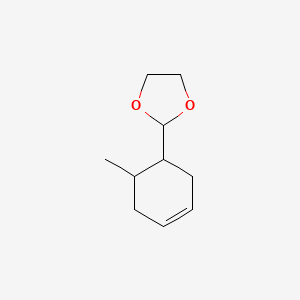

![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)

